Cas no 1785760-87-3 (2-Chloro-1-methyl-4-(sulfinylamino)benzene)
2-Chloro-1-methyl-4-(sulfinylamino)benzene Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-1-methyl-4-(sulfinylamino)benzene
- FCH2484265
- T5662
- benzene, 2-chloro-1-methyl-4-(sulfinylamino)-
- 2-Chloro-1-methyl-4-(sulfinylamino)benzene
-
- Inchi: 1S/C7H6ClNOS/c1-5-2-3-6(9-11-10)4-7(5)8/h2-4H,1H3
- InChI Key: BZLUAWAGNGJKAK-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C)N=S=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 181
- XLogP3: 4.2
- Topological Polar Surface Area: 30.4
2-Chloro-1-methyl-4-(sulfinylamino)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C133325-250mg |
2-Chloro-1-methyl-4-(sulfinylamino)benzene |
1785760-87-3 | 250mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C133325-500mg |
2-Chloro-1-methyl-4-(sulfinylamino)benzene |
1785760-87-3 | 500mg |
$ 300.00 | 2022-06-06 | ||
| TRC | C133325-1000mg |
2-Chloro-1-methyl-4-(sulfinylamino)benzene |
1785760-87-3 | 1g |
$ 480.00 | 2022-06-06 | ||
| A2B Chem LLC | AI39428-500mg |
2-Chloro-1-methyl-4-(sulfinylamino)benzene |
1785760-87-3 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AI39428-1g |
2-Chloro-1-methyl-4-(sulfinylamino)benzene |
1785760-87-3 | >95% | 1g |
$439.00 | 2024-04-20 | |
| A2B Chem LLC | AI39428-5g |
2-Chloro-1-methyl-4-(sulfinylamino)benzene |
1785760-87-3 | >95% | 5g |
$787.00 | 2024-04-20 |
2-Chloro-1-methyl-4-(sulfinylamino)benzene Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-Chloro-1-methyl-4-(sulfinylamino)benzene
Introduction to 2-Chloro-1-methyl-4-(sulfinylamino)benzene (CAS No. 1785760-87-3)
2-Chloro-1-methyl-4-(sulfinylamino)benzene, identified by the CAS number 1785760-87-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfinylamino aromatic derivatives, which are known for their versatile applications in medicinal chemistry. The structural features of this molecule, including the presence of a chloro substituent, a methyl group, and a sulfinylamino moiety, contribute to its unique reactivity and potential utility in synthetic chemistry.
The sulfinylamino functional group in 2-Chloro-1-methyl-4-(sulfinylamino)benzene plays a crucial role in its chemical behavior. Sulfinylamino groups are often employed as intermediates in the synthesis of more complex molecules due to their ability to participate in various transformations, such as nucleophilic substitution reactions and condensation reactions. These properties make the compound a valuable building block for the development of novel pharmaceutical agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of sulfinylamino aromatic compounds. Research has demonstrated that these molecules can exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The chloro substituent at the ortho position relative to the sulfinylamino group in 2-Chloro-1-methyl-4-(sulfinylamino)benzene further enhances its reactivity, allowing for further functionalization and diversification of its chemical structure.
One of the most compelling aspects of 2-Chloro-1-methyl-4-(sulfinylamino)benzene is its role as a key intermediate in the synthesis of more complex drug candidates. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The methyl group at the para position relative to the sulfinylamino group provides steric hindrance, which can be exploited to optimize binding interactions with biological targets.
The synthesis of 2-Chloro-1-methyl-4-(sulfinylamino)benzene typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination of pre-existing aromatic systems followed by sulfonylation and amination steps. The use of advanced catalytic systems has also been explored to improve reaction efficiency and minimize byproduct formation.
Recent advancements in computational chemistry have further enhanced the understanding of the reactivity and pharmacological properties of 2-Chloro-1-methyl-4-(sulfinylamino)benzene. Molecular modeling studies have revealed insights into how different substituents influence the electronic properties of the aromatic ring, thereby affecting its interaction with biological targets. These computational approaches are complemented by experimental investigations that validate theoretical predictions and provide empirical data on the compound's behavior.
The agrochemical industry has also shown interest in sulfinylamino aromatic compounds like 2-Chloro-1-methyl-4-(sulfinylamino)benzene due to their potential as intermediates in the development of novel pesticides and herbicides. The structural features of this compound make it well-suited for designing molecules that can interact with specific biological pathways in pests, leading to improved crop protection solutions.
In conclusion, 2-Chloro-1-methyl-4-(sulfinylamino)benzene (CAS No. 1785760-87-3) is a versatile organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the presence of a chloro substituent, a methyl group, and a sulfinylamino moiety, contribute to its reactivity and utility as an intermediate in synthetic chemistry. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern chemical science.
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